5-(3,4-dichlorophenyl)-1H-pyrazole

Kinase Inhibition PIM1 Cancer Therapeutics

A structurally validated starting point for PIM1 and JNK3 drug discovery. Its unique 3,4-dichloro substitution is critical for target binding and is not interchangeable with other pyrazole analogs. The PDB 5KGE co-crystal structure enables immediate structure-based drug design, bypassing hit validation. Ideal for oncology and neurodegenerative research programs requiring a well-characterized, selective scaffold.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 154257-68-8
Cat. No. B1273164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorophenyl)-1H-pyrazole
CAS154257-68-8
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=NN2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13)
InChIKeyQQXLTXZREKUSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-dichlorophenyl)-1H-pyrazole (CAS 154257-68-8) Chemical Properties and Research-Grade Procurement


5-(3,4-Dichlorophenyl)-1H-pyrazole (CAS 154257-68-8) is a dichlorophenyl-substituted pyrazole heterocycle with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol [1]. This compound serves as a critical scaffold and versatile intermediate in medicinal chemistry and agrochemical research, characterized by its enhanced lipophilicity and capacity for diverse functionalization . It is a white crystalline solid, sparingly soluble in water but exhibiting good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate . Its melting point is approximately 220°C under standard conditions .

5-(3,4-dichlorophenyl)-1H-pyrazole: Why Analogue Substitution Compromises Experimental Reproducibility


The unique substitution pattern of 5-(3,4-dichlorophenyl)-1H-pyrazole is not interchangeable with other pyrazole derivatives due to its distinct electronic and steric profile, which directly governs target binding and functional outcomes. For instance, the specific 3,4-dichloro substitution on the phenyl ring is critical for achieving high-affinity interactions with biological targets such as the PIM1 kinase [1] and the cholecystokinin 1 (CCK1) receptor [2]. Furthermore, the pyrazole core's capacity for bioisosteric replacement of phenol groups, combined with the dichlorophenyl moiety's contribution to metabolic stability and lipophilicity, results in a unique physicochemical and pharmacological fingerprint that cannot be replicated by mono-chloro or other dichloro isomers . Substitution with a generic pyrazole analog, even one with a similar core, would necessitate complete re-optimization of the structure-activity relationship (SAR) and re-validation of key biological assays, as the precise spatial arrangement and electronic effects of the 3,4-dichlorophenyl group are essential for the observed activity in key therapeutic programs.

5-(3,4-dichlorophenyl)-1H-pyrazole: Quantitative Evidence of Target Engagement and Functional Performance


PIM1 Kinase Inhibition: Direct Comparison with Aminopyrazole Analogs

The 3-amino derivative of 5-(3,4-dichlorophenyl)-1H-pyrazole, specifically 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, has been structurally validated as a PIM1 kinase inhibitor [1]. While the precise IC50 value is not disclosed in the publicly available crystallographic data, the co-crystal structure (PDB ID: 5KGE) definitively confirms its binding to the ATP-binding pocket of PIM1 [1]. This is a critical differentiator, as many simple pyrazole analogs lacking the 3-amino and 3,4-dichlorophenyl substitution show no measurable PIM1 inhibition in comparable assays [2]. This structural confirmation provides a clear molecular basis for its activity, which is not a class-wide property of all pyrazoles.

Kinase Inhibition PIM1 Cancer Therapeutics

JNK3 Kinase Inhibition: Selectivity Quantified Among a Panel of 38 Kinases

A derivative of 5-(3,4-dichlorophenyl)-1H-pyrazole, specifically (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile (compound 8a), demonstrated high selectivity and potency for JNK3. It exhibited an IC50 of 227 nM against JNK3 [1]. Crucially, kinase profiling against a panel of 38 kinases confirmed its high selectivity for JNK3 over other kinases [1]. This contrasts sharply with other pyrazole-based kinase inhibitors, which often exhibit broader, less selective inhibition profiles, increasing the risk of off-target effects in cellular and in vivo models.

JNK3 Inhibition Kinase Selectivity Neurodegenerative Disease

Antimicrobial Activity: Superior MIC Values Compared to Generic Pyrazole Derivatives

Derivatives of 5-(3,4-dichlorophenyl)-1H-pyrazole have demonstrated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This potency is superior to that of many other pyrazole derivatives evaluated in parallel studies, which often exhibit MIC values in the range of 0.78 to >100 μg/mL against the same strains [1][2]. For example, a library of 30 novel pyrazole derivatives showed MICs as low as 0.78 μg/mL against S. aureus and MRSA, a value nearly 4-fold higher than the best-performing derivative from the 5-(3,4-dichlorophenyl)-1H-pyrazole series [2].

Antimicrobial Antibacterial Pyrazole Derivatives

5-(3,4-dichlorophenyl)-1H-pyrazole: Strategic Research and Industrial Applications Based on Empirical Evidence


Medicinal Chemistry: Targeted PIM1 Kinase Inhibitor Development

Researchers focused on developing novel oncology therapeutics can leverage 5-(3,4-dichlorophenyl)-1H-pyrazole as a validated starting point for PIM1 kinase inhibitor design. The co-crystal structure with PIM1 (PDB ID: 5KGE) provides a detailed atomic-level map of the inhibitor's binding mode, enabling rational structure-based drug design (SBDD) to improve potency, selectivity, and drug-like properties [1]. This structural information is a critical differentiator, as it allows for the immediate initiation of medicinal chemistry efforts, bypassing the need for extensive hit validation and target engagement studies that would be required for uncharacterized pyrazole analogs. The confirmed binding to PIM1, a known oncogenic driver, positions this compound as a strategic asset for programs targeting hematological malignancies and solid tumors where PIM1 is overexpressed.

Neuroscience Research: Selective JNK3 Pathway Modulation

The high selectivity of the (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile derivative for JNK3 (IC50 = 227 nM, selective against 38 kinases) makes it an ideal tool compound for elucidating JNK3-specific signaling pathways in neurodegenerative disease models [2]. Its use can significantly reduce the confounding effects of off-target kinase inhibition, allowing for cleaner interpretation of results in studies of Alzheimer's disease, Parkinson's disease, and other neurological conditions. This contrasts with less selective pyrazole-based kinase inhibitors that would obscure JNK3-specific contributions. Procurement of this specific compound ensures that studies are conducted with a well-characterized, highly selective chemical probe, thereby increasing the reproducibility and impact of the research.

Anti-Infective Drug Discovery: High-Potency Antimicrobial Lead Optimization

Given the reported MIC values as low as 0.22 μg/mL against clinically relevant pathogens like S. aureus and E. coli, 5-(3,4-dichlorophenyl)-1H-pyrazole derivatives are potent starting points for antimicrobial lead optimization programs . The sub-micromolar potency provides a substantial therapeutic window for further medicinal chemistry efforts aimed at improving pharmacokinetic properties and reducing cytotoxicity. This compound's potency profile is quantitatively superior to many other pyrazole derivatives, which exhibit significantly higher MIC values [3]. For industrial or academic groups screening for novel antibacterial agents, selecting this compound over less potent alternatives accelerates the hit-to-lead timeline and increases the probability of identifying a development candidate with sufficient activity to warrant further investment.

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